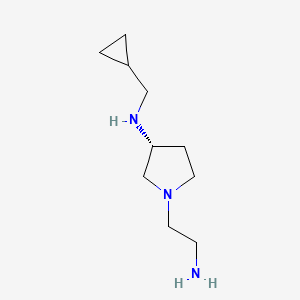
(R)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring a pyrrolidine ring and a cyclopropylmethyl group, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine-3-carboxylic acid and cyclopropylmethylamine.
Amidation Reaction: The carboxylic acid group of ®-pyrrolidine-3-carboxylic acid is first converted to an amide using cyclopropylmethylamine under appropriate reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Reduction: The resulting amide is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4) or borane (BH3).
Industrial Production Methods
Industrial production methods for ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or sulfonates to form substituted amines.
Common Reagents and Conditions
Oxidation: KMnO4, NaOCl, or other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or H2 with a catalyst like palladium on carbon (Pd/C).
Substitution: Alkyl halides or sulfonates in the presence of a base like NaOH or K2CO3.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
In biological research, this compound can be used as a ligand for studying receptor-ligand interactions. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine
- ®-1-(2-Aminoethyl)-N-(methyl)pyrrolidin-3-amine
- ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine
Uniqueness
®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a cyclopropylmethyl group
Properties
Molecular Formula |
C10H21N3 |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
(3R)-1-(2-aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H21N3/c11-4-6-13-5-3-10(8-13)12-7-9-1-2-9/h9-10,12H,1-8,11H2/t10-/m1/s1 |
InChI Key |
SXVXYMBXVPZIDX-SNVBAGLBSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1NCC2CC2)CCN |
Canonical SMILES |
C1CC1CNC2CCN(C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


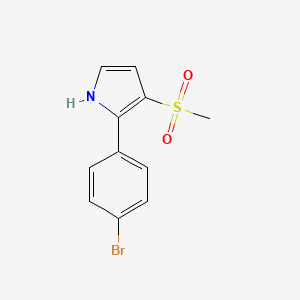
![7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15056888.png)
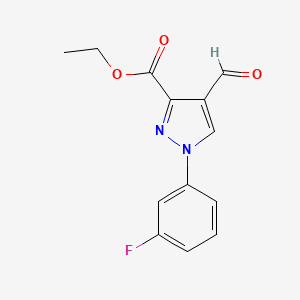
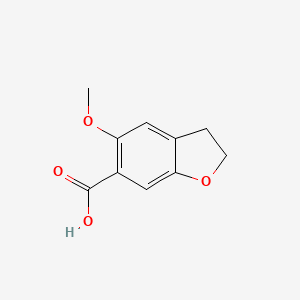
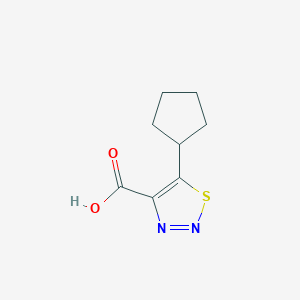
![Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate](/img/structure/B15056920.png)

![7-(3-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B15056933.png)

![2-(3-Chlorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15056943.png)
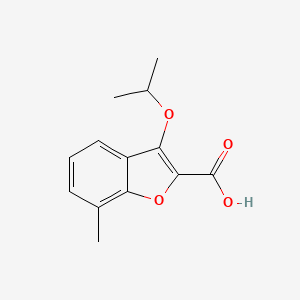


![6-Chloro-2-(2,5-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15056973.png)
